molecular formula C10H10N2O B3136528 2-(Imidazol-1-ylmethyl)phenol CAS No. 41833-14-1

2-(Imidazol-1-ylmethyl)phenol

Cat. No.: B3136528
CAS No.: 41833-14-1
M. Wt: 174.2 g/mol
InChI Key: JXYBKXKGODSOKU-UHFFFAOYSA-N
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Description

2-(Imidazol-1-ylmethyl)phenol is a chemical compound that features an imidazole ring attached to a phenol group via a methylene bridge This compound is part of the broader class of imidazole derivatives, which are known for their diverse biological and chemical properties

Scientific Research Applications

2-(Imidazol-1-ylmethyl)phenol has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Industry: Utilized in the development of new materials, including polymers and coatings.

Safety and Hazards

The compound “2-[(1h-Imidazol-1-yl)methyl]phenol” has been classified with the hazard statements H302, H315, H319, and H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It is known that imidazole derivatives, which include this compound, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . This suggests that the compound may interact with a variety of targets, depending on the specific context.

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds due to the presence of nitrogen atoms in the imidazole ring . The specific interactions would depend on the nature of the target and the context of the interaction.

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could influence their absorption, distribution, metabolism, and excretion (ADME) properties. The compound’s bioavailability would be influenced by these properties, as well as factors such as its stability and the presence of any metabolic enzymes.

Biochemical Analysis

Biochemical Properties

2-[(1H-Imidazol-1-yl)methyl]phenol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, imidazole derivatives are known to inhibit cytochrome P450 enzymes, which are involved in the metabolism of many drugs . This interaction can lead to altered drug metabolism and potential drug-drug interactions. Additionally, 2-[(1H-Imidazol-1-yl)methyl]phenol may interact with other biomolecules such as histidine residues in proteins, affecting their structure and function .

Cellular Effects

2-[(1H-Imidazol-1-yl)methyl]phenol has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, imidazole derivatives have been reported to modulate the activity of kinases and phosphatases, which are key regulators of cell signaling pathways . This modulation can lead to changes in gene expression and cellular responses. Additionally, 2-[(1H-Imidazol-1-yl)methyl]phenol may affect cellular metabolism by interacting with enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of 2-[(1H-Imidazol-1-yl)methyl]phenol involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific target. For instance, imidazole derivatives are known to inhibit the activity of cytochrome P450 enzymes by binding to the heme iron in the enzyme’s active site . This inhibition can lead to decreased metabolism of certain drugs and increased drug levels in the body. Additionally, 2-[(1H-Imidazol-1-yl)methyl]phenol may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[(1H-Imidazol-1-yl)methyl]phenol can change over time. The stability and degradation of the compound are important factors to consider. Imidazole derivatives are generally stable under normal laboratory conditions, but they can degrade over time, especially in the presence of light or heat . Long-term studies have shown that 2-[(1H-Imidazol-1-yl)methyl]phenol can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression .

Dosage Effects in Animal Models

The effects of 2-[(1H-Imidazol-1-yl)methyl]phenol can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antimicrobial activity . At high doses, it can cause toxic or adverse effects, including liver toxicity and disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effect without causing toxicity .

Metabolic Pathways

2-[(1H-Imidazol-1-yl)methyl]phenol is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound. Additionally, 2-[(1H-Imidazol-1-yl)methyl]phenol can influence metabolic flux and metabolite levels by interacting with enzymes and cofactors involved in metabolic pathways .

Transport and Distribution

The transport and distribution of 2-[(1H-Imidazol-1-yl)methyl]phenol within cells and tissues are important factors that determine its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it can accumulate in certain compartments or organelles, depending on its chemical properties and interactions with cellular components . This localization can affect its activity and function within the cell.

Subcellular Localization

The subcellular localization of 2-[(1H-Imidazol-1-yl)methyl]phenol is influenced by various factors, including targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum . This localization can affect its activity and function, as different cellular compartments have distinct biochemical environments and functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Imidazol-1-ylmethyl)phenol can be achieved through several synthetic routes. One common method involves the reaction of imidazole with a suitable phenol derivative under basic conditions. For example, the reaction of imidazole with 2-chloromethylphenol in the presence of a base such as potassium carbonate can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production. Common industrial methods may include continuous flow synthesis and the use of automated reactors to streamline the process .

Chemical Reactions Analysis

Types of Reactions

2-(Imidazol-1-ylmethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives under oxidative conditions.

    Reduction: The imidazole ring can be reduced to form imidazoline derivatives.

    Substitution: The methylene bridge can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and halides can react with the methylene bridge under basic or acidic conditions.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    2-(Imidazol-1-ylmethyl)benzene: Lacks the hydroxyl group present in 2-(Imidazol-1-ylmethyl)phenol, resulting in different chemical reactivity and biological activity.

    2-(Imidazol-1-ylmethyl)aniline: Contains an amino group instead of a hydroxyl group, leading to different applications and properties.

    2-(Imidazol-1-ylmethyl)thiophenol: Features a thiol group, which imparts distinct chemical and biological characteristics.

Uniqueness

This compound is unique due to the presence of both the imidazole ring and the phenol group, which confer a combination of properties such as metal ion coordination, hydrogen bonding, and diverse reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(imidazol-1-ylmethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c13-10-4-2-1-3-9(10)7-12-6-5-11-8-12/h1-6,8,13H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYBKXKGODSOKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301307604
Record name 2-(Imidazol-1-ylmethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301307604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41833-14-1
Record name 2-(Imidazol-1-ylmethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41833-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Imidazol-1-ylmethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301307604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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